molecular formula C11H9BrN4 B13877528 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine

3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine

Cat. No.: B13877528
M. Wt: 277.12 g/mol
InChI Key: GDNJSDZWKITJTG-UHFFFAOYSA-N
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Description

3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole ring in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Pyrazole Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors and modulating their activity.

    Pathway Modulation: The compound can influence various biological pathways by interacting with key proteins and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.

    3-chloro-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

    3-iodo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine:

Uniqueness

The presence of the bromine atom in 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine makes it unique in terms of its reactivity and potential for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

3-bromo-6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H9BrN4/c1-15-6-9(4-14-15)8-2-3-11-13-5-10(12)16(11)7-8/h2-7H,1H3

InChI Key

GDNJSDZWKITJTG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3Br)C=C2

Origin of Product

United States

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